molecular formula C10H15N B14414319 5-tert-Butyl-2-methylpyridine CAS No. 85735-96-2

5-tert-Butyl-2-methylpyridine

Cat. No.: B14414319
CAS No.: 85735-96-2
M. Wt: 149.23 g/mol
InChI Key: UNSFKPRPICHULQ-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methylpyridine typically involves the alkylation of 2-methylpyridine with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl chloride and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, sulfonated, or nitrated pyridine derivatives.

Scientific Research Applications

5-tert-Butyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-methylpyridine involves its interaction with molecular targets through its pyridine ring. The nitrogen atom in the pyridine ring can act as a nucleophile or base, participating in various chemical reactions. The bulky tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions. The compound can interact with enzymes, receptors, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butylpyridine
  • 2,4,6-Tri-tert-butylpyridine
  • 2-tert-Butylpyridine

Comparison

Compared to similar compounds, 5-tert-Butyl-2-methylpyridine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. The presence of both tert-butyl and methyl groups influences its chemical properties and reactivity, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

5-tert-butyl-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-6-9(7-11-8)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSFKPRPICHULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526559
Record name 5-tert-Butyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85735-96-2
Record name 5-tert-Butyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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